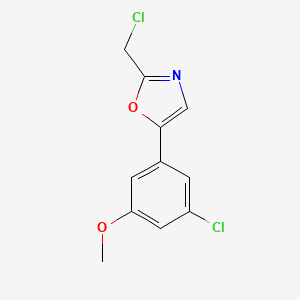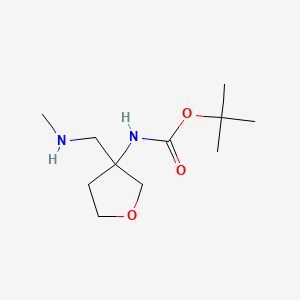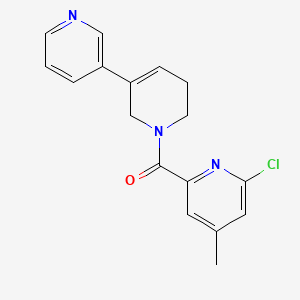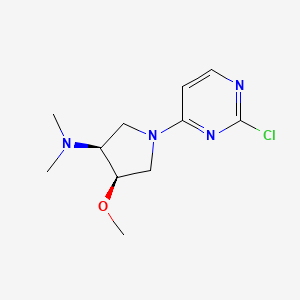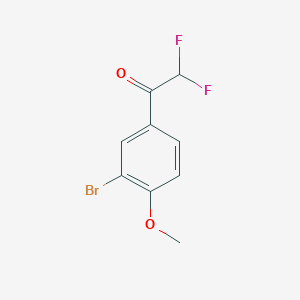![molecular formula C12H16FNO5S B13553038 tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate involves the reaction of 2-[(fluorosulfonyl)oxy]-4-methylphenyl isocyanate with tert-butyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate involves the interaction of the fluorosulfonyl group with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-{2-[(fluorosulfonyl)oxy]phenyl}carbamate: This compound has a similar structure but lacks the methyl group on the phenyl ring.
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-chlorophenyl}carbamate: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
tert-Butyl N-{2-[(fluorosulfonyl)oxy]-4-ethylphenyl}carbamate: This compound has an ethyl group instead of a methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Propriétés
Formule moléculaire |
C12H16FNO5S |
|---|---|
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
tert-butyl N-(2-fluorosulfonyloxy-4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16FNO5S/c1-8-5-6-9(10(7-8)19-20(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
HCWKLDBASKFLRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



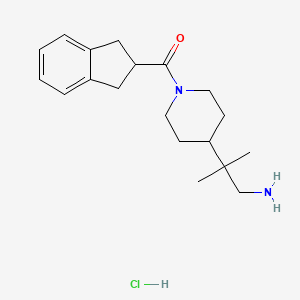
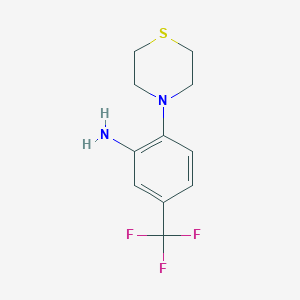
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
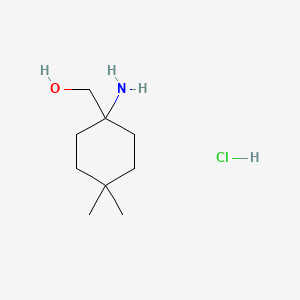
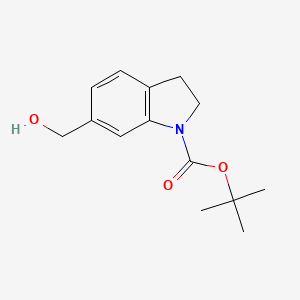
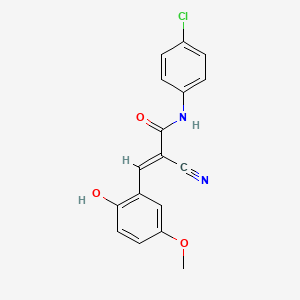
![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
